N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide
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Overview
Description
N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide is a complex organic compound that features a pyrrole ring substituted with benzyl, methoxyphenylsulfonyl, and butanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts acylation to introduce the benzyl group, followed by sulfonylation to attach the methoxyphenylsulfonyl group. The final step involves the formation of the pyrrole ring and the attachment of the butanamide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of protecting groups and catalysts is common to prevent side reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the benzyl and methoxyphenylsulfonyl groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and catalysts such as palladium. Reaction conditions typically involve controlled temperatures and pressures to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-(4-methoxyphenyl)thiourea: Shares structural similarities but differs in the presence of a thiourea group instead of a pyrrole ring.
4-Benzyloxy-3-methoxybenzaldehyde: Contains a benzyloxy and methoxy group but lacks the sulfonyl and pyrrole components.
Uniqueness
N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H28N2O4S |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
N-[1-benzyl-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]butanamide |
InChI |
InChI=1S/C24H28N2O4S/c1-5-9-22(27)25-24-23(31(28,29)21-14-12-20(30-4)13-15-21)17(2)18(3)26(24)16-19-10-7-6-8-11-19/h6-8,10-15H,5,9,16H2,1-4H3,(H,25,27) |
InChI Key |
JANSMUOUBAEOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C(=C(N1CC2=CC=CC=C2)C)C)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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